N-[(2-ethyltriazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine
Description
N-[(2-ethyltriazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine is a compound that features both triazole and pyrazole moieties
Properties
IUPAC Name |
N-[(2-ethyltriazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6/c1-3-16-14-7-10(15-16)6-11-8(2)9-4-12-13-5-9/h4-5,7-8,11H,3,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLLPTQTRDBNNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)CNC(C)C2=CNN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyltriazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts such as copper(I) salts and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyltriazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(2-ethyltriazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which N-[(2-ethyltriazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(2-thienylmethyl)ethanamine
- N-ethyl-2-(1-piperidinyl)ethanamine dihydrochloride
- N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride
Uniqueness
N-[(2-ethyltriazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine is unique due to the presence of both triazole and pyrazole rings, which confer distinct chemical properties and potential biological activities. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may only contain one of these heterocyclic structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
